4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole
Description
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCMJWIPWKEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.42 g/mol. The structure features a thiazole ring and a triazole derivative, which are known for their biological significance.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The incorporation of the 4-fluorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
Anticancer Activity
Several triazole-based compounds have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. A study demonstrated that similar thiazole-triazole hybrids could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Apoptosis induction | Significant reduction in tumor size |
| Study B | Lung Cancer | Cell cycle arrest | Inhibition of proliferation observed |
Anti-inflammatory Effects
Compounds containing thiazole and triazole moieties have also been explored for their anti-inflammatory properties. In animal models, these compounds have shown to reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds act as inhibitors for enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.
Case Studies
A case study involving a related compound demonstrated its efficacy in reducing tumor volume in mice models of cancer when administered at specific dosages over a defined period. The study highlighted the importance of dosage and administration routes in achieving optimal therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Triazolo-pyridazine and triazolo-thiadiazole derivatives share a fused heterocyclic core but differ in substituents and peripheral functional groups, leading to distinct physicochemical and biological profiles:
Key Observations :
- Substituent Effects: Fluorophenyl Position: Para-substitution (target compound) maximizes electronic effects, while ortho-substitution () may sterically hinder interactions . Thioether vs. Phenoxymethyl: Thioether linkages (target compound) offer higher metabolic stability than ethers . Thiazole vs. Pyrazole: Thiazole’s sulfur atom may improve hydrophobic interactions, whereas pyrazole’s NH group facilitates hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
